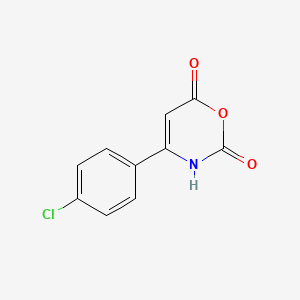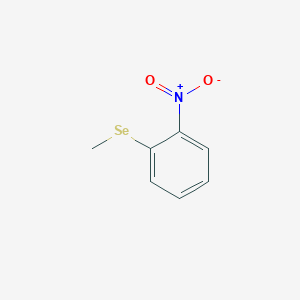
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chlorinated aromatic amine with a suitable dicarbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,6(3H)-dione, 4-phenyl-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-methylphenyl)-: Contains a methyl group instead of a chlorine atom, potentially altering its properties.
Uniqueness
The presence of the 4-chlorophenyl group in 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
CAS No. |
58755-77-4 |
|---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(13)15-10(14)12-8/h1-5H,(H,12,14) |
InChI Key |
WXHZTNNOYGWVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)



![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
